molecular formula C8H12N2O2 B1327162 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1172375-78-8

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1327162
CAS No.: 1172375-78-8
M. Wt: 168.19 g/mol
InChI Key: WVHMKGAITREJPV-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method is the multicomponent reaction, which allows for the efficient formation of the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl
  • Hydrazine-coupled pyrazoles
  • 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific structural features and reactivity. Its pyrazole ring and butanoic acid moiety confer distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMKGAITREJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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